3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole
Description
This compound is a pyrazole derivative with two distinct substituents:
- Position 3: A 4-[(2,4-dichlorobenzyl)oxy]phenyl group, featuring a dichlorinated benzyl ether moiety.
- Position 1: A (3,4-dichlorophenyl)sulfonyl group, contributing significant electron-withdrawing and polar characteristics.
Molecular Formula: C23H14Cl4N2O2
Molar Mass: 492.18 g/mol
Key Properties:
Properties
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(3,4-dichlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O3S/c23-16-4-1-15(20(25)11-16)13-31-17-5-2-14(3-6-17)22-9-10-28(27-22)32(29,30)18-7-8-19(24)21(26)12-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKCLKISBCJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ether Formation: The final step involves the formation of the ether linkage by reacting the chlorinated benzyl alcohol with the pyrazole derivative under basic conditions, often using potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings can undergo various substitution reactions, such as nucleophilic aromatic substitution, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple chlorinated aromatic rings suggests it could bind to hydrophobic pockets in proteins, while the sulfonyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
The following table highlights structural differences and similarities with key analogs:
Key Observations :
Physicochemical Properties
Notes:
- The sulfonyl group increases molecular weight and polarity but may reduce passive diffusion compared to benzoyl analogs.
- Dichlorination improves resistance to oxidative metabolism, extending half-life .
Biological Activity
The compound 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃S
- Molar Mass : 396.29 g/mol
- CAS Number : Not specified in the sources but can be derived from the structure.
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. Pyrazole derivatives are known for their ability to inhibit specific enzymes and modulate receptor activity.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by:
- Inhibiting the BRAF(V600E) mutation.
- Targeting receptor tyrosine kinases (RTKs) which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
This compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have demonstrated that related pyrazole compounds can reduce the production of TNF-α and nitric oxide in macrophages, suggesting a potential use in treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes has been observed, leading to cell lysis and death. This mechanism is particularly relevant for developing new antibiotics .
Anticancer Studies
A study conducted on various pyrazole derivatives demonstrated their effectiveness against tumor growth in vivo. The compounds were tested on xenograft models where they significantly reduced tumor size compared to control groups. The mechanisms involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.
| Compound | Tumor Type | Reduction in Tumor Size (%) | Mechanism |
|---|---|---|---|
| A | Breast | 65 | Apoptosis |
| B | Colon | 50 | Cell Cycle Arrest |
| C | Lung | 70 | Apoptosis |
Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, a related pyrazole compound demonstrated a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
| Treatment Group | TNF-α Production (pg/mL) | NO Production (µM) |
|---|---|---|
| Control | 1200 | 25 |
| Compound D | 400 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
